2,4-diphenylphthalazin-1(2H)-one
Overview
Description
2,4-Diphenylphthalazin-1(2H)-one is an organic compound belonging to the phthalazine family It is characterized by a phthalazine core substituted with phenyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenylphthalazin-1(2H)-one typically involves the cyclization of hydrazine derivatives with ortho-substituted benzoyl compounds. One common method includes the reaction of 2,4-diphenylhydrazine with phthalic anhydride under acidic conditions to form the desired phthalazinone structure.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product purity, often involving catalysts and controlled temperature environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrophthalazinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophthalazinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
2,4-Diphenylphthalazin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 2,4-diphenylphthalazin-1(2H)-one exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phthalazine: The parent compound of the phthalazine family, lacking the phenyl substitutions.
2,3-Diphenylphthalazine: Similar structure but with phenyl groups at different positions.
1,4-Diphenylphthalazine: Another isomer with phenyl groups at the 1 and 4 positions.
Uniqueness: 2,4-Diphenylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with other molecules are required.
Properties
IUPAC Name |
2,4-diphenylphthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)21-22(20)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJODDJJQASLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350278 | |
Record name | 1(2H)-Phthalazinone, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36503-83-0 | |
Record name | 1(2H)-Phthalazinone, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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